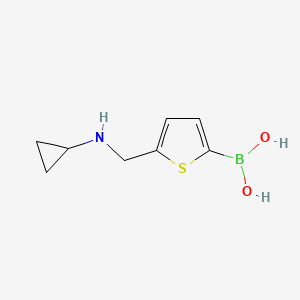
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a cyclopropylamino group and a boronic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The cyclopropylamino group can be introduced through nucleophilic substitution reactions, and the boronic acid moiety can be added via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of thiophene derivatives, including (5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid, often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid moiety can be reduced to form boranes.
Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of (5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The cyclopropylamino group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-boronic acid: Lacks the cyclopropylamino group, making it less specific in certain applications.
Cyclopropylamine: Does not contain the thiophene ring or boronic acid moiety, limiting its versatility.
2-Aminothiazole derivatives: Similar in structure but contain a thiazole ring instead of a thiophene ring
Uniqueness
(5-((Cyclopropylamino)methyl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring, cyclopropylamino group, and boronic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H12BNO2S |
|---|---|
Peso molecular |
197.07 g/mol |
Nombre IUPAC |
[5-[(cyclopropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO2S/c11-9(12)8-4-3-7(13-8)5-10-6-1-2-6/h3-4,6,10-12H,1-2,5H2 |
Clave InChI |
XSUDVJVESMENHT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CNC2CC2)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

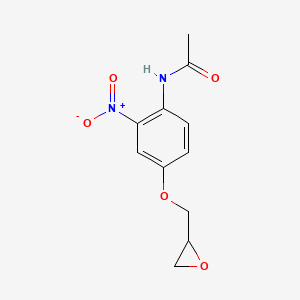
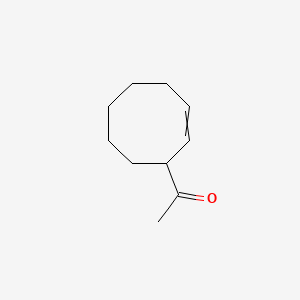
![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,a-methyl-,dihydrochloride](/img/structure/B8534061.png)
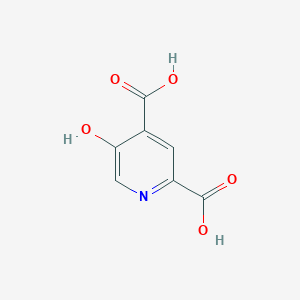

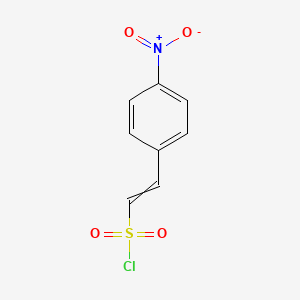
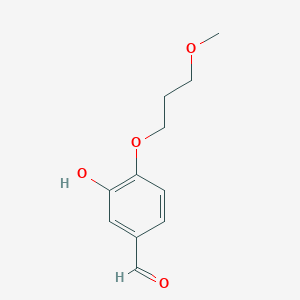
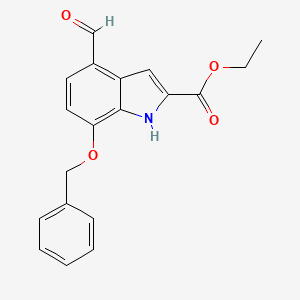
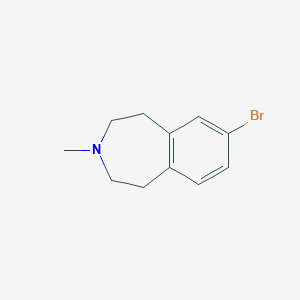
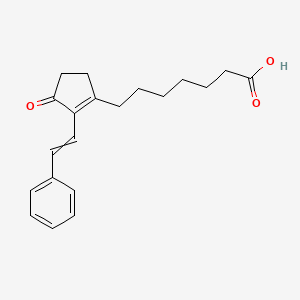
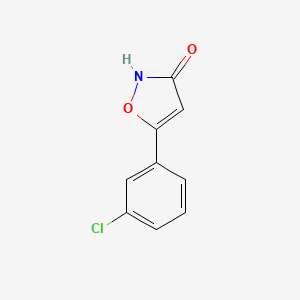

![Isopropyl [bis(2-chloroethyl)]amine hydrochloride](/img/structure/B8534136.png)
